Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanopyridine moiety, a piperidine ring, and a sulfonyl phenyl carbamate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the cyanopyridine intermediate: This step involves the reaction of a suitable pyridine derivative with a cyanating agent under controlled conditions.
Synthesis of the piperidine intermediate: The piperidine ring is introduced through a cyclization reaction, often using a suitable amine and a cyclizing agent.
Coupling of intermediates: The cyanopyridine and piperidine intermediates are coupled using a sulfonylating agent to form the sulfonyl phenyl carbamate structure.
Final methylation: The final step involves the methylation of the carbamate group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate: Shares structural similarities with other sulfonyl phenyl carbamates.
4-cyanopyridine derivatives: Compounds with similar cyanopyridine moieties.
Piperidine-based compounds: Molecules containing piperidine rings.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl N-[4-[3-(4-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-27-19(24)22-15-4-6-17(7-5-15)29(25,26)23-10-2-3-16(13-23)28-18-11-14(12-20)8-9-21-18/h4-9,11,16H,2-3,10,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZUACWTTGXAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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